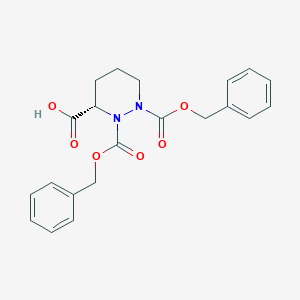
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include hexahydropyridazine derivatives and benzyloxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at a specific range to ensure optimal yield.
化学反应分析
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
科学研究应用
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid: This compound shares a similar structure but differs in the substitution pattern on the hexahydropyridazine ring.
Hexahydropyridazine derivatives: These compounds have a similar core structure but may have different functional groups attached, leading to variations in their chemical and biological properties
生物活性
(S)-1,2-Bis((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, with CAS number 816454-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C13H16N2O4 with a molecular weight of 264.277 g/mol. The structure features two benzyloxycarbonyl groups attached to a hexahydropyridazine core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.277 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 440.2 ± 55.0 °C |
| Flash Point | 220.0 ± 31.5 °C |
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Properties
A notable study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against:
- Breast Cancer Cells (MCF-7) : The compound reduced cell viability by approximately 70% at concentrations of 50 µM.
- Lung Cancer Cells (A549) : A similar reduction in viability was observed, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of the compound using a mouse model of inflammation induced by lipopolysaccharide (LPS). Administration of this compound resulted in:
- Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Reduced infiltration of inflammatory cells in affected tissues.
属性
分子式 |
C21H22N2O6 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
(3S)-1,2-bis(phenylmethoxycarbonyl)diazinane-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)18-12-7-13-22(20(26)28-14-16-8-3-1-4-9-16)23(18)21(27)29-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,24,25)/t18-/m0/s1 |
InChI 键 |
DWCPTVBLDBRARA-SFHVURJKSA-N |
手性 SMILES |
C1C[C@H](N(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
规范 SMILES |
C1CC(N(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















